molecular formula C36H42Cl4N12Zn B12715594 Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate CAS No. 85068-41-3

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate

Cat. No.: B12715594
CAS No.: 85068-41-3
M. Wt: 850.0 g/mol
InChI Key: YUZOSPIVUAJQPR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

The synthesis of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate involves multiple steps. The primary synthetic route includes the reaction of 4-(benzylmethylamino)aniline with diazonium salts to form the azo compound. This intermediate is then reacted with 1,2-dimethyl-1H-1,2,4-triazole to form the triazolium salt. Finally, the triazolium salt is combined with zinc chloride to form the tetrachlorozincate complex .

Chemical Reactions Analysis

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate undergoes various chemical reactions, including:

Scientific Research Applications

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate involves its interaction with molecular targets through its triazolium and azo groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate include other triazolium-based azo compounds. the presence of the tetrachlorozincate complex makes this compound unique in terms of its chemical reactivity and potential applications. Some similar compounds include:

Properties

CAS No.

85068-41-3

Molecular Formula

C36H42Cl4N12Zn

Molecular Weight

850.0 g/mol

IUPAC Name

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C18H21N6.4ClH.Zn/c2*1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-19-14-23(2)24(18)3;;;;;/h2*4-12,14H,13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

YUZOSPIVUAJQPR-UHFFFAOYSA-J

Canonical SMILES

CN1C(=NC=[N+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.CN1C(=NC=[N+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.